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Core Concepts: D4 in Computational Chemistry

In computational chemistry, D4 refers to the DFT-D4 dispersion model, a method used to accurately
describe weak intermolecular forces (dispersion interactions) in density functional theory (DFT) calculations
[1]. These forces are critical for predicting the behavior of molecular materials, including their thermal

properties, volatility, and sublimation pressures.

The DFT-D4 model improves upon its predecessor (DFT-D3) by using atomic charge-dependent functions

and including three-body dispersion effects, leading to better performance for organic and periodic systems

[1].

Thermodynamic Properties of Heterocyclic Crystals

The 2025 benchmark study provides reference experimental data for four tricyclic heterocyclic compounds,
which are precursors for optoelectronic and pharmaceutical materials [1]. Their molecular and crystal

characteristics are summarized below:

Table 1: Molecular and Crystallographic Data of Target Compounds
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Molecule Formula Acronym CSD Refcode Space Group z 7
Carbazole C12HoN CAZ CRBZOL11 Pnma 4 05
Dibenzothiophene C12HsS DBT DBZTHPO1 P21/n 4 1
Phenothiazine C12H9NS PTZ PHESAZO1 Pnma 4 05
Thianthrene C12HsS2 TTH THIANTO5 P2i/c 4 1

The workflow for obtaining the thermodynamic properties of these molecular crystals involves a tightly

coupled process of experiment and computation, illustrated below.

Experimental Crystal Structure
(CSD Database)

First-Principles Modeling
(DFT with D3/D4 dispersion correction)
Geometry Optimization
(Symmetry-constrained relaxation to find Vo)

Quasi-Harmonic Calculation
(Phonon frequencies across strained cells)

Experimental Benchmarking
(Calorimetry, Vapor Pressure Measurement)

Thermodynamic Properties
(Helmholtz energy A(vib), Heat capacity C(V))

~,

Sublimation Vapor Pressure p9s
(via Gibbs energy of sublimation AG9)
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Experimental and computational workflow for obtaining thermodynamic properties of molecular crystals

[1].

Experimental Protocols & Data

The reference experimental data was established using state-of-the-art methodologies to ensure low-

uncertainty benchmarks for computational models [1].

e Vapor Pressure Measurement: Sublimation vapor pressures were measured across a broad
temperature range using a static method apparatus. The data was then correlated using a
simultaneous treatment algorithm that integrates vapor pressure and calorimetric data to yield a
consistent thermodynamic description [1].

e Calorimetric Experiments: Heat capacities of the crystals were measured via adiabatic calorimetry.
Additionally, solution calorimetry was used to determine standard enthalpies of formation, which are
essential for calculating sublimation enthalpies [1].

Table 2: Key Thermodynamic Properties from Experiment and Computation

Experimental Computational Sublimation  Enthalpy of
Molecule Sublimation Pressure Pressure at 298.15 K (PBE- Sublimation at

at 298.15 K D3) 298.15 K
Carbazole 2.93 x 107 Pa 3.80 x 10° Pa 114.45 kJ-mol~1
Dibenzothiophene 1.44 x 1073 Pa 1.60 x 1073 Pa 99.6 kJ-mol—*
Phenothiazine 2.8 x107° Pa 3.0 x 107° Pa 119.35 kJ-mol~—1
Thianthrene 1.02 x 10~* Pa 1.26 x 1074 Pa 107.0 kJ-mol—1

> Note on Melting Points: The provided study focuses on materials that sublime directly from the solid
phase. Consequently, experimental melting point data for these specific compounds is not discussed in the

source material [1].

Computational Methodology in Detalil
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For researchers looking to replicate or understand the computational protocols, the workflow involves

several key stages as shown in the diagram above.

o DFT Models of the Crystals: Initial crystal structures were taken from the Cambridge Structural
Database (CSD). Geometric parameters were relaxed under constrained space-group symmetry
using the PBE functional and a plane-wave basis set with the projector-augmented wave (PAW)
method. A key step was determining the optimal crystal volume (Vo) based on electronic energy [1].

¢ Quasi-Harmonic Approximation (QHA): This method was used to predict thermodynamic properties
at finite temperatures. It involves computing phonon frequencies for a series of slightly strained unit
cells (volumes from 0.90Vo to 1.10Vo). From these frequencies, vibrational contributions to the
Helmholtz energy A(vib) and isochoric heat capacity C(V) are calculated, enabling the determination
of Gibbs energy and sublimation vapor pressure [1].

e Benchmarking Dispersion Models: The study specifically benchmarked the performance of DFT-D3
and DFT-D4 dispersion corrections. A critical finding was that for this class of sulfur-containing
heterocyclic materials, the newer D4 model did not necessarily provide a more accurate description of
crystal cohesion than the well-established D3 model [1].

The relationships between the different computational methods and their application in predicting material

properties are summarized in the following diagram.

First-Principles Foundation

L A Predicted Material Properties
A (Vapor Pressure, Cohesion Energy,

pproximation (QHA)

/ DFT-D3 Model
[Density Functional Theory
(PBE Functional)
—— DFT-D4 Model
(Atom-charge dependent
Includes 3-body effects)

Dispersion Correction Models

Heat Capacity, Crystal Structure)
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Relationship between computational methods used for predicting material properties [1].

Key Takeaways for Researchers
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e For Property Prediction: The coupled QHA and DFT-D approach is a validated protocol for obtaining
reliable sublimation thermodynamics for rigid, fused-ring heterocycles. The data in Table 2 serves as
a high-quality benchmark.

¢ For Method Selection: When working with sulfur-containing polyaromatic systems like these, the
choice between D3 and D4 dispersion corrections requires careful validation. The latest model does
not automatically guarantee superior performance [1].

e For Experimental Design: The study underscores the importance of establishing consistent, high-
guality experimental data through techniques like static vapor pressure measurement and adiabatic
calorimetry to rigorously test computational models.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Volatility, thermodynamic properties and dispersion ... [pubs.rsc.org]

To cite this document: Smolecule. [thermal properties vapor pressure melting point D4]. Smolecule,
[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b576143#thermal-properties-

vapor-pressure-melting-point-d4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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